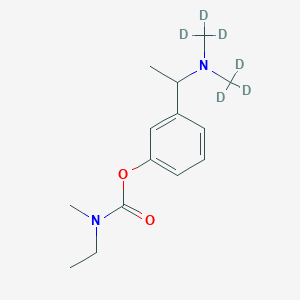

rac Rivastigmine-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-[1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVMFMHYUFZWBK-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of rac-Rivastigmine-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Rivastigmine, a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) used in the management of dementia associated with Alzheimer's and Parkinson's diseases. This document further explores the potential implications of deuterium substitution in the form of rac-Rivastigmine-d6, based on the principles of the kinetic isotope effect. While direct comparative experimental data for rac-Rivastigmine-d6 is not publicly available, this guide synthesizes the known pharmacology of Rivastigmine with the theoretical advantages of deuteration to provide a forward-looking perspective for researchers. Detailed experimental protocols for the evaluation of cholinesterase inhibitors and their pharmacokinetic profiling are also presented, alongside illustrative diagrams of key pathways and workflows.

Introduction

Rivastigmine is a carbamate derivative that functions as a "pseudo-irreversible" inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1][2][3]. Its therapeutic efficacy in treating cognitive decline is attributed to its ability to increase the synaptic availability of acetylcholine, a neurotransmitter crucial for memory and learning, by preventing its enzymatic degradation[1][4][5]. The dual inhibition of both AChE and BChE is a distinguishing feature of Rivastigmine, as BChE levels are known to increase in the progression of Alzheimer's disease and can take over the function of acetylcholine hydrolysis[4][6].

The strategic replacement of hydrogen atoms with their stable isotope, deuterium, has emerged as a promising approach in drug development to favorably alter the pharmacokinetic profiles of therapeutic agents[7]. This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a slower rate of metabolism, potentially resulting in a longer drug half-life and improved therapeutic window[7].

This guide focuses on rac-Rivastigmine-d6, a deuterated form of Rivastigmine. While it is commercially available as a labeled compound for use as an internal standard in analytical assays, its pharmacological profile has not been extensively reported in peer-reviewed literature. Therefore, this document will first detail the established mechanism of action of Rivastigmine and then discuss the theoretical impact of deuteration on its activity and pharmacokinetics.

Mechanism of Action of Rivastigmine

The primary mechanism of action of Rivastigmine is the inhibition of both AChE and BChE. This inhibition is characterized as "pseudo-irreversible" because Rivastigmine forms a covalent carbamoyl-enzyme complex that is slow to hydrolyze, resulting in a prolonged duration of enzyme inactivation that outlasts the plasma half-life of the drug itself[2][3][8].

The process involves two main steps:

-

Reversible Binding: Rivastigmine initially binds reversibly to the active site of the cholinesterase enzyme.

-

Carbamoylation: Subsequently, the carbamate moiety of Rivastigmine is transferred to the serine residue in the active site of the enzyme, forming a stable, carbamoylated enzyme. This step releases the decarbamylated metabolite, NAP226-90[1].

The slow rate of decarbamoylation (hydrolysis of the carbamoyl-enzyme bond) ensures a sustained inhibition of the enzyme's ability to break down acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.

References

- 1. Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. 3.2.1. In Vitro Cholinesterase Assay [bio-protocol.org]

- 6. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rivastigmine, a new-generation cholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Racemic Rivastigmine-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of racemic Rivastigmine-d6. This deuterated analog of Rivastigmine is a crucial tool in pharmacokinetic and metabolic studies, often utilized as an internal standard in bioanalytical methods. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical characterization data.

Synthesis of Racemic Rivastigmine-d6

The synthesis of racemic Rivastigmine-d6 can be adapted from established methods for the non-deuterated compound. A common and efficient approach begins with 3-hydroxyacetophenone. The key step for introducing the deuterium labels is the use of a deuterated methylating agent during the formation of the dimethylamino group.

A plausible synthetic pathway is initiated with the reductive amination of 3-hydroxyacetophenone. This is followed by N-methylation using a deuterated source, and finally carbamoylation to yield the target molecule.

Synthetic Scheme

Caption: Synthetic pathway for racemic Rivastigmine-d6.

Experimental Protocols

Step 1: Synthesis of 3-(1-aminoethyl)phenol

-

To a solution of 3-hydroxyacetophenone in methanol, add ammonium acetate and sodium cyanoborohydride.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-(1-aminoethyl)phenol, which can be used in the next step without further purification.

Step 2: Synthesis of (R/S)-3-(1-(dimethylamino-d6)ethyl)phenol

-

To a solution of 3-(1-aminoethyl)phenol in formic acid, add deuterated paraformaldehyde (paraformaldehyde-d2).

-

Heat the mixture to 100°C and stir for 8 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (R/S)-3-(1-(dimethylamino-d6)ethyl)phenol.

Step 3: Synthesis of Racemic Rivastigmine-d6

-

Dissolve (R/S)-3-(1-(dimethylamino-d6)ethyl)phenol in anhydrous toluene.

-

Add a suitable base, such as potassium hydroxide.

-

To this mixture, add N-ethyl-N-methylcarbamoyl chloride dropwise at room temperature.

-

Reflux the reaction mixture for 4 hours.

-

After cooling, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain racemic Rivastigmine-d6.

Characterization of Racemic Rivastigmine-d6

The synthesized racemic Rivastigmine-d6 should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed to determine the purity of the synthesized compound.

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.01 M ammonium acetate buffer (pH 4.0) (40:60, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Detection | UV at 220 nm[1] |

| Injection Volume | 10 µL |

| Expected Retention Time | Approximately 4-6 minutes |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of racemic Rivastigmine-d6 and the degree of deuterium incorporation.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Molecular Formula | C₁₄H₁₆D₆N₂O₂[2][3] |

| Molecular Weight | 256.37 g/mol [3] |

| Expected [M+H]⁺ Ion | m/z 257.21 |

| Key Fragment Ions | Fragmentation of the dimethylamino-d6 ethyl side chain is expected. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and the position of the deuterium labels. The spectra of Rivastigmine-d6 will be similar to that of non-deuterated Rivastigmine, with the key difference being the absence of the signal corresponding to the N-methyl protons.

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | t | 1H | Ar-H |

| ~7.00 | d | 1H | Ar-H |

| ~6.90 | s | 1H | Ar-H |

| ~6.85 | d | 1H | Ar-H |

| ~3.40 | q | 1H | -CH (CH₃)N- |

| ~3.30 | q | 2H | -N-CH ₂CH₃ |

| ~2.95 | s | 3H | -N(CH ₃)C=O |

| ~1.35 | d | 3H | -CH(C H₃)N- |

| ~1.20 | t | 3H | -N-CH₂C H₃ |

Note: The signal for the N(CD₃)₂ protons at ~2.2 ppm in the non-deuterated spectrum will be absent.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C =O |

| ~151 | Ar-C -O |

| ~139 | Ar-C |

| ~129 | Ar-C H |

| ~121 | Ar-C H |

| ~118 | Ar-C H |

| ~116 | Ar-C H |

| ~64 | -C H(CH₃)N- |

| ~44 | -N-C H₂CH₃ |

| ~34 | -N(C H₃)C=O |

| ~21 | -CH(C H₃)N- |

| ~13 | -N-CH₂C H₃ |

Note: The signal for the N(CD₃)₂ carbons will appear as a multiplet with a lower intensity due to C-D coupling and longer relaxation times.

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the final product meets the required quality standards for its intended use as an internal standard.

Caption: Workflow for the synthesis and characterization of racemic Rivastigmine-d6.

This technical guide provides a foundational understanding for the synthesis and characterization of racemic Rivastigmine-d6. Researchers and drug development professionals can use this information to produce and qualify this essential tool for their analytical needs. It is recommended that all synthetic and analytical procedures be carried out by trained personnel in a suitably equipped laboratory, adhering to all relevant safety protocols.

References

A Technical Guide to Sourcing and Utilizing rac-Rivastigmine-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rac-Rivastigmine-d6, a deuterated analog of the cholinesterase inhibitor Rivastigmine. This document outlines key suppliers, the importance and process of obtaining a Certificate of Analysis (CoA), and a detailed experimental protocol for its use as an internal standard in pharmacokinetic studies.

Sourcing rac-Rivastigmine-d6: A Comparative Supplier Overview

The selection of a reliable supplier is a critical first step in ensuring the quality and accuracy of research data. rac-Rivastigmine-d6 is available from several reputable suppliers, primarily as the free base or as a tartrate salt. Below is a summary of key information from prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| LGC Standards | rac Rivastigmine-d6 | 194930-04-6 | C₁₄H₁₆D₆N₂O₂ | 256.37 | Certificate of Analysis and Safety Data Sheet are available.[1][2] |

| This compound Tartrate Salt | 105601-20-5 (unlabeled free base) | C₁₈H₂₂D₆N₂O₈ | 406.46 | Certificate of Analysis and Safety Data Sheet are available.[3] | |

| Santa Cruz Biotechnology | This compound Tartrate Salt | 105601-20-5 | C₁₈H₂₂D₆N₂O₈ | 406.46 | For Research Use Only. Certificate of Analysis available for lot-specific data.[4] |

| MedChemExpress | (Rac)-Rivastigmine-d6 | 194930-04-6 | C₁₄H₁₆D₆N₂O₂ | 256.37 | Labeled racemic Rivastigmine.[5] |

| TeraGenomics | This compound Tartrate Salt | Not Specified | Not Specified | Not Specified | Available in 10mg pack size.[6] |

| Mithridion | This compound Tartrate Salt | Not Specified | Not Specified | Not Specified | Available in 1mg pack size.[7] |

| CWS ABROAD | This compound | 194930-04-6 | Not Specified | Not Specified | Product code: TRC-R541002-1MG.[8] |

The Certificate of Analysis: Your Guarantee of Quality

A Certificate of Analysis (CoA) is a crucial document that provides detailed information about the specific batch of a chemical compound. It is an essential component of laboratory quality assurance and is indispensable for interpreting experimental results with confidence.

Key Parameters Found on a CoA:

-

Identity: Confirmation of the compound's structure, typically determined by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Purity: The percentage of the desired compound in the sample, often determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Isotopic Enrichment: For deuterated standards, this specifies the percentage of deuterium incorporation at the labeled positions.

-

Residual Solvents: Information on the presence of any solvents remaining from the synthesis and purification processes.

-

Date of Analysis and Expiry: Indicates the timeframe for which the data is considered valid.

Obtaining a Certificate of Analysis:

Experimental Protocol: Quantification of Rivastigmine in Human Plasma using a Deuterated Internal Standard

rac-Rivastigmine-d6 is an ideal internal standard for the quantitative analysis of Rivastigmine in biological matrices due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass that allows for differentiation by mass spectrometry.

This protocol describes a general workflow for a pharmacokinetic study involving the analysis of Rivastigmine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with rac-Rivastigmine-d6 as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of human plasma sample, add a known concentration of rac-Rivastigmine-d6 solution (internal standard).

-

Alkalinize the plasma sample by adding a small volume of a basic solution (e.g., 1 M NaOH).

-

Add an extraction solvent (e.g., a mixture of 1-butanol and n-hexane).

-

Vortex the mixture to ensure thorough mixing and extraction of the analyte and internal standard into the organic layer.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube.

-

Perform a back-extraction into an acidic solution to further purify the sample.

-

Evaporate the final extraction solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly employed.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transition for Rivastigmine: Monitor the transition from the precursor ion (parent molecule) to a specific product ion.

-

MRM Transition for Rivastigmine-d6: Monitor the transition from the deuterated precursor ion to its corresponding product ion. The 6 Dalton mass difference will be observed in the precursor ion.

-

-

3. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Rivastigmine to the peak area of rac-Rivastigmine-d6 against the known concentrations of Rivastigmine standards.

-

Determine the concentration of Rivastigmine in the plasma samples by interpolating their peak area ratios on the calibration curve.

Visualizing Workflows and Pathways

To further clarify the processes involved in sourcing and utilizing rac-Rivastigmine-d6, the following diagrams have been generated using the DOT language.

Caption: Sourcing and Verification Workflow for rac-Rivastigmine-d6.

References

- 1. This compound | CAS 194930-04-6 | LGC Standards [lgcstandards.com]

- 2. This compound | CAS 194930-04-6 | LGC Standards [lgcstandards.com]

- 3. This compound Tartrate Salt | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Tartrate Salt 10mg | teragenomics [gene.genprice.com]

- 7. This compound Tartrate Salt 1mg | Mithridion [mithridion.com]

- 8. cwsabroad.com [cwsabroad.com]

A Technical Guide to the Isotopic Purity and Stability of rac-Rivastigmine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of racemic (rac)-Rivastigmine-d6, a deuterated analog of the cholinesterase inhibitor Rivastigmine. This document is intended to serve as a resource for professionals in drug development and research who utilize isotopically labeled compounds as internal standards in pharmacokinetic studies, in metabolic profiling, or as active pharmaceutical ingredients with potentially altered metabolic properties.

Introduction to rac-Rivastigmine-d6

rac-Rivastigmine-d6 is a stable isotope-labeled version of Rivastigmine, where six hydrogen atoms on the two N-methyl groups of the dimethylamino moiety have been replaced with deuterium. This specific labeling makes it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry, as it is chemically identical to Rivastigmine but can be distinguished by its higher mass.[1][2] Deuteration can also potentially alter the metabolic profile of a drug, a strategy sometimes employed to improve pharmacokinetic properties.[3][4][5]

Chemical Structure:

Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter, defining the percentage of the molecule that contains the desired number of deuterium atoms and the distribution of other isotopic species. While specific batch data can be found in the Certificate of Analysis from the supplier, general specifications and methodologies for its determination are outlined below.

Quantitative Data on Isotopic Purity

Quantitative data on the isotopic purity of commercially available rac-Rivastigmine-d6 is not extensively published in peer-reviewed literature. However, product specifications from various suppliers provide an insight into the expected purity. It is crucial to obtain a batch-specific Certificate of Analysis for precise data.

| Parameter | Typical Specification | Source |

| Purity | 98.60% | Omsynth Lifesciences[6] |

| Deuterated Forms (d1-d6) | ≥99% | Cayman Chemical[7] |

Note: The term "purity" can refer to either chemical purity or isotopic enrichment. It is essential to clarify this with the supplier. The specification from Cayman Chemical suggests a high degree of deuterium incorporation.

Experimental Protocol for Isotopic Purity Determination

The isotopic purity of rac-Rivastigmine-d6 is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.2.1. Mass Spectrometry

-

Objective: To determine the distribution of isotopic species (d0 to d6).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-HRMS).

-

Methodology:

-

A solution of rac-Rivastigmine-d6 is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

The sample is introduced into the mass spectrometer, and the mass spectrum of the protonated molecule [M+H]⁺ is acquired.

-

The relative intensities of the ion peaks corresponding to the unlabeled Rivastigmine (d0) and the different deuterated species (d1 to d6) are measured.

-

The isotopic purity is calculated as the percentage of the d6 species relative to the sum of all isotopic species.

-

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the position of deuteration and assess the degree of deuterium incorporation.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

A ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the N-methyl protons confirms successful deuteration at the intended positions.

-

A ²H (Deuterium) NMR spectrum can also be acquired to directly observe the deuterium signals, further confirming the labeling site.

-

Stability

The stability of rac-Rivastigmine-d6 is a critical factor for its use as a reliable analytical standard and for its potential development as a therapeutic agent. Stability studies are designed to evaluate how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Storage and Handling Recommendations

For long-term storage, it is generally recommended to keep deuterated compounds in a cool, dark, and dry place.[8] Specific recommendations may vary by supplier, but typical conditions are:

| Condition | Recommendation |

| Temperature | -20°C |

| Light | Protect from light (store in amber vials) |

| Humidity | Store in a desiccator or under inert gas |

Stability-Indicating Assay

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of the drug substance over time. For rac-Rivastigmine-d6, a stability-indicating High-Performance Liquid Chromatography (HPLC) method, similar to those developed for Rivastigmine, would be appropriate.

3.2.1. Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and to demonstrate the specificity of the analytical method. These studies typically involve exposing the compound to the following stress conditions:

-

Acidic Conditions: e.g., 0.1 M HCl at 60°C for 24 hours.

-

Basic Conditions: e.g., 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Conditions: e.g., 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: e.g., 105°C for 24 hours.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

3.2.2. Long-Term and Accelerated Stability Testing

To establish a re-test date or shelf life, long-term and accelerated stability studies are performed according to the International Council for Harmonisation (ICH) guidelines.[9]

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Synthesis of rac-Rivastigmine-d6

A potential precursor for the synthesis is (S)-3-[1-(dimethylamino)ethyl]phenol. The deuterated analog could be synthesized by reacting this precursor with a deuterated methylating agent.

Mechanism of Action: Cholinesterase Inhibition

Rivastigmine, and by extension rac-Rivastigmine-d6, exerts its therapeutic effect by inhibiting two key enzymes involved in the breakdown of the neurotransmitter acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] By inhibiting these enzymes, the concentration of acetylcholine in the synaptic cleft is increased, leading to enhanced cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease where there is a cholinergic deficit.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Rivastigmine.

Caption: Mechanism of action of rac-Rivastigmine-d6 as a cholinesterase inhibitor.

Experimental Workflows

Isotopic Purity Analysis Workflow

The following diagram outlines the general workflow for determining the isotopic purity of rac-Rivastigmine-d6.

Caption: Workflow for the determination of isotopic purity of rac-Rivastigmine-d6.

Stability Testing Workflow

The following diagram illustrates a typical workflow for conducting stability testing on rac-Rivastigmine-d6.

Caption: Workflow for stability testing of rac-Rivastigmine-d6.

Conclusion

rac-Rivastigmine-d6 is a valuable tool for researchers in the field of neurodegenerative diseases and drug metabolism. Understanding its isotopic purity and stability is paramount for its effective and reliable use. While specific data is often proprietary and found on batch-specific Certificates of Analysis, this guide provides a framework of the expected quality attributes and the methodologies used for their assessment. Researchers and drug development professionals are encouraged to work closely with suppliers to obtain detailed product specifications and to implement robust analytical methods for the verification of purity and stability in their respective applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. salamandra.net [salamandra.net]

- 5. researchgate.net [researchgate.net]

- 6. omsynth.com [omsynth.com]

- 7. caymanchem.com [caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. accelerated stability testing: Topics by Science.gov [science.gov]

A Technical Guide to rac-Rivastigmine-d6 in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological feature of AD is the deficiency in the neurotransmitter acetylcholine. Rivastigmine, a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a therapeutic agent used to manage the symptoms of mild to moderate Alzheimer's disease.[1][2][3][4] rac-Rivastigmine-d6, the deuterated form of racemic Rivastigmine, serves as a critical tool in the research and development of Rivastigmine-based therapies, primarily as an internal standard in pharmacokinetic and bioanalytical studies.[5] This technical guide provides an in-depth overview of the core aspects of rac-Rivastigmine-d6 in the context of Alzheimer's disease research.

Mechanism of Action of Rivastigmine

Rivastigmine exerts its therapeutic effects through a dual-inhibition mechanism, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][3] These enzymes are responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting these enzymes, Rivastigmine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[1][6][7]

Beyond its primary role as a cholinesterase inhibitor, research suggests that Rivastigmine may also have disease-modifying effects by modulating the processing of amyloid precursor protein (APP).[8][9][10] Studies have shown that Rivastigmine can promote the non-amyloidogenic α-secretase pathway, leading to an increase in the neuroprotective soluble APPα (sAPPα) fragment and a decrease in the production of amyloid-β (Aβ) peptides, which are the main components of amyloid plaques in the brains of Alzheimer's patients.[8][9][10][11]

Signaling Pathways

The signaling pathway affected by Rivastigmine's modulation of APP processing is a key area of research. The following diagram illustrates the canonical amyloidogenic and non-amyloidogenic pathways of APP processing and the proposed influence of Rivastigmine.

References

- 1. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rivastigmine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rivastigmine in the treatment of Alzheimer’s disease: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rivastigmine: MedlinePlus Drug Information [medlineplus.gov]

- 5. Pharmacokinetics of Rivastigmine in healthy volunteers [bioforumconf.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rivastigmine Lowers Aβ and Increases sAPPα Levels, Which Parallel Elevated Synaptic Markers and Metabolic Activity in Degenerating Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for Pinofuranoxin A

For scientific researchers delving into the properties and applications of Pinofuranoxin A, a comprehensive and categorized list of long-tail keywords has been generated to streamline literature searches and guide content creation. This list is structured around five key researcher intents: foundational and exploratory, methodological and application, troubleshooting and optimization, and validation and comparative, providing a roadmap for in-depth investigation of this bioactive fungal metabolite.

Pinofuranoxin A is a bioactive trisubstituted furanone isolated from the pathogenic fungus Diplodia sapinea.[1][2] Its discovery has opened avenues for research into its phytotoxic, antifungal, and zootoxic activities. The following table of long-tail keywords is designed to address the specific queries researchers may have at each stage of their investigation, from initial discovery to comparative analysis.

| Category | Long-tail Keyword |

| Foundational & Exploratory | What is the chemical structure of Pinofuranoxin A? |

| Discovery and isolation of Pinofuranoxin A from Diplodia sapinea | |

| Pinofuranoxin A molecular formula and mass spectrometry data | |

| Biological origin and natural source of Pinofuranoxin A | |

| Stereochemistry and absolute configuration of Pinofuranoxin A | |

| Pinofuranoxin A and its relationship to Pinofuranoxin B | |

| Physical and chemical properties of Pinofuranoxin A | |

| Bioactivity profile of Pinofuranoxin A | |

| Antifungal spectrum of activity for Pinofuranoxin A | |

| Phytotoxic effects of Pinofuranoxin A on plant species | |

| Zootoxicity of Pinofuranoxin A in brine shrimp assays | |

| Mechanism of action of Pinofuranoxin A's biological activity | |

| Proposed structure revision of Pinofuranoxin A | |

| Methodological & Application | Protocol for isolation of Pinofuranoxin A from fungal culture |

| Column chromatography method for Pinofuranoxin A purification | |

| Thin-layer chromatography (TLC) for Pinofuranoxin A analysis | |

| 1H and 13C NMR spectral data of Pinofuranoxin A | |

| HRESIMS analysis for Pinofuranoxin A characterization | |

| Leaf puncture assay protocol for Pinofuranoxin A phytotoxicity | |

| Mycelial growth inhibition assay for Pinofuranoxin A | |

| Artemia salina assay for evaluating Pinofuranoxin A zootoxicity | |

| Culturing Diplodia sapinea for Pinofuranoxin A production | |

| Solvent extraction techniques for Pinofuranoxin A | |

| Quantitative analysis of Pinofuranoxin A in extracts | |

| Application of Pinofuranoxin A as a potential bioherbicide | |

| Potential use of Pinofuranoxin A as an antifungal agent | |

| Troubleshooting & Optimization | Challenges in the extraction of Pinofuranoxin A |

| Improving the yield of Pinofuranoxin A from Diplodia sapinea | |

| Stability and degradation of Pinofuranoxin A in solution | |

| Overcoming common issues in phytotoxicity bioassays | |

| Optimizing NMR parameters for furanone compound analysis | |

| Troubleshooting low yields in fungal secondary metabolite production | |

| Purity assessment of Pinofuranoxin A samples | |

| Potential for isomerization of Pinofuranoxin A during isolation | |

| Storage conditions to maintain Pinofuranoxin A integrity | |

| Addressing matrix effects in LC-MS analysis of Pinofuranoxin A | |

| Enhancing the resolution of Pinofuranoxin A in chromatography | |

| Minimizing degradation of Pinofuranoxin A during extraction | |

| Validation & Comparative | Pinofuranoxin A vs. Pinofuranoxin B biological activity |

| Comparison of Pinofuranoxin A with commercial fungicides | |

| Structure-activity relationship of Pinofuranoxin A and its analogs | |

| Validating the phytotoxic effects of Pinofuranoxin A in different plant models | |

| Comparative analysis of Pinofuranoxin A with other Diplodia sapinea metabolites | |

| Efficacy of Pinofuranoxin A compared to other furanone compounds | |

| Cross-reactivity of Pinofuranoxin A in different biological assays | |

| Comparing the antifungal efficacy of Pinofuranoxin A and PCNB | |

| Pinofuranoxin A activity versus metalaxyl-M against oomycetes | |

| In-depth comparison of the NMR spectra of Pinofuranoxin A and B | |

| Statistical validation of Pinofuranoxin A bioassay results | |

| Replicating the reported biological activities of Pinofuranoxin A | |

| Independent verification of the revised structure of Pinofuranoxin A |

References

The Metabolic Journey of Deuterated Rivastigmine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated metabolic fate of deuterated rivastigmine in vivo. While specific in vivo studies on deuterated rivastigmine are not yet available in the public domain, this document extrapolates from the well-established metabolic pathways of rivastigmine and the known principles of deuterium isotope effects on drug metabolism. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into the potential pharmacokinetic advantages and metabolic profile of this next-generation therapeutic agent.

Introduction to Rivastigmine and the Rationale for Deuteration

Rivastigmine is a reversible cholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[1][2] Its therapeutic action is achieved by increasing the levels of acetylcholine, a neurotransmitter, in the brain through the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2]

The metabolism of rivastigmine is unique as it is primarily mediated by its target enzymes, AChE and BuChE, rather than the hepatic cytochrome P450 (CYP) enzyme system.[1][3] This characteristic minimizes the potential for drug-drug interactions.[1][4] The primary metabolic pathway involves hydrolysis to a decarbamylated metabolite, NAP226-90.[2][4]

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic properties of a molecule.[5][] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect.[5][] This can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[5][][7] For rivastigmine, deuteration could potentially modulate its metabolism, leading to an improved therapeutic profile.

Predicted Metabolic Pathways of Deuterated Rivastigmine

The metabolic fate of deuterated rivastigmine is hypothesized to follow a similar, yet kinetically altered, pathway to that of its non-deuterated counterpart. The primary route of metabolism is expected to remain cholinesterase-mediated hydrolysis.

The following diagram illustrates the predicted metabolic pathway:

While the primary pathway is anticipated to be conserved, the rate of hydrolysis by cholinesterases may be subtly altered depending on the site of deuteration. If deuteration occurs at a position that influences the binding or catalytic activity of the esterases, a change in the rate of formation of the decarbamylated metabolite could be observed.

Minor metabolic pathways, although not significant for non-deuterated rivastigmine, could become more prominent if the primary cholinesterase-mediated pathway is slowed due to deuteration. These could include N-demethylation and hydroxylation reactions, which are typically mediated by CYP enzymes.

Quantitative Data: A Comparative Pharmacokinetic Profile

The following table summarizes the anticipated pharmacokinetic parameters of deuterated rivastigmine in comparison to its non-deuterated form. These values are hypothetical and based on the expected impact of the kinetic isotope effect.

| Parameter | Rivastigmine (Oral) | Deuterated Rivastigmine (Oral - Predicted) | Rivastigmine (Transdermal Patch) |

| Bioavailability (%) | ~40 (for a 3 mg dose)[4] | Potentially higher due to reduced first-pass metabolism | ~100[8] |

| Time to Peak Plasma Concentration (Tmax) (hours) | ~1[1] | 1.5 - 2.0 | 8.1 - 14.1[8][9] |

| Peak Plasma Concentration (Cmax) (ng/mL) | Dose-dependent (e.g., 21.6 for 12 mg/day capsules)[8] | Lower to similar, with a flatter profile | 8.7 (for 9.5 mg/24h patch)[8] |

| Elimination Half-life (t½) (hours) | ~1.5 | 2.0 - 3.0 | Not directly comparable due to continuous delivery |

| Metabolism | Primarily cholinesterase-mediated hydrolysis[2][3] | Primarily cholinesterase-mediated hydrolysis (potentially at a slower rate) | Cholinesterase-mediated hydrolysis |

| Primary Metabolite | NAP226-90 (decarbamylated)[2] | Deuterated NAP226-90 | NAP226-90 |

| Elimination | Mainly renal excretion of metabolites[2][3] | Mainly renal excretion of metabolites | Mainly renal excretion of metabolites |

Experimental Protocols

To empirically determine the metabolic fate of deuterated rivastigmine in vivo, the following experimental protocols would be employed.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine and compare the pharmacokinetic profiles of deuterated rivastigmine and non-deuterated rivastigmine in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=6 per group).

-

Drug Administration:

-

Group 1: Deuterated rivastigmine administered orally (e.g., 5 mg/kg).

-

Group 2: Non-deuterated rivastigmine administered orally (e.g., 5 mg/kg).

-

-

Blood Sampling: Blood samples (approx. 0.2 mL) collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the parent drug and its primary metabolite (NAP226-90) are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10]

-

Pharmacokinetic Analysis: Non-compartmental analysis is performed to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance).

The following diagram illustrates the experimental workflow:

Metabolite Identification in Urine and Feces

Objective: To identify and characterize the metabolites of deuterated rivastigmine excreted in urine and feces.

Methodology:

-

Animal Model: Male Sprague-Dawley rats housed in metabolic cages.

-

Drug Administration: A single oral dose of radiolabeled deuterated rivastigmine (e.g., ¹⁴C-labeled).

-

Sample Collection: Urine and feces are collected at specified intervals over 72 hours.

-

Sample Processing:

-

Urine: Pooled and analyzed directly or after enzymatic hydrolysis (to detect conjugated metabolites).

-

Feces: Homogenized, extracted, and the extracts analyzed.

-

-

Analysis: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is used to identify potential metabolites based on their accurate mass and fragmentation patterns.

-

Structure Elucidation: Comparison of the mass spectra of the parent compound and potential metabolites to elucidate their structures.

Conclusion

The deuteration of rivastigmine presents a promising strategy to enhance its therapeutic profile. Based on established principles of drug metabolism and the known pathways of rivastigmine, it is hypothesized that deuterated rivastigmine will exhibit a slower rate of metabolism, leading to a longer half-life and potentially improved bioavailability. While the primary metabolic pathway via cholinesterase-mediated hydrolysis is expected to be maintained, the kinetic alterations introduced by deuterium may lead to a more favorable pharmacokinetic profile. The experimental protocols outlined in this guide provide a clear roadmap for the in vivo characterization of deuterated rivastigmine, which will be essential for its further development and clinical application. The anticipated benefits of deuteration, such as the potential for less frequent dosing and a more consistent therapeutic effect, warrant further investigation to unlock the full potential of this next-generation cholinesterase inhibitor.

References

- 1. Rivastigmine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. droracle.ai [droracle.ai]

- 4. Rivastigmine (Exelon) for treatment of Alzheimer's |… | Clinician.com [clinician.com]

- 5. Deuterated drug - Wikipedia [en.wikipedia.org]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and bioavailability of the novel rivastigmine transdermal patch versus rivastigmine oral solution in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Handling of rac-Rivastigmine-d6: A Technical Guide to Solubility and Storage

For researchers, scientists, and professionals in drug development, the precise handling of deuterated compounds like rac-Rivastigmine-d6 is paramount for experimental success and compound integrity. This guide provides an in-depth overview of the solubility and storage conditions for rac-Rivastigmine-d6, supported by quantitative data, experimental methodologies, and visual workflows to ensure optimal usage.

Core Properties and Handling

rac-Rivastigmine-d6 is the deuterated form of Rivastigmine, a well-established cholinesterase inhibitor. The incorporation of deuterium atoms provides a valuable tool for pharmacokinetic and metabolic studies. Understanding its physical and chemical properties is the first step toward its effective use.

Storage and Stability

Proper storage is critical to maintain the stability and purity of rac-Rivastigmine-d6. The compound is sensitive to moisture, and the non-deuterated form, Rivastigmine, is known to be susceptible to oxidation, light, and high temperatures. Therefore, stringent storage conditions are recommended.

| Condition | Temperature | Duration | Additional Notes |

| Long-term Storage | -20°C | Several months | Recommended for stock solutions to ensure stability. |

| Short-term Storage | 2-8°C | For neat compound, sealed from moisture. |

For optimal stability, it is advised to store the compound under an inert atmosphere, such as argon or nitrogen, and in light-protecting containers like amber vials.

Solubility Profile

The solubility of a compound is a key determinant of its utility in various experimental settings. While specific quantitative solubility data for rac-Rivastigmine-d6 is not extensively published, data for the non-deuterated Rivastigmine tartrate salt provides a strong indication of its solubility characteristics. It is important to note that the free base form of rac-Rivastigmine-d6 may have different solubility compared to the tartrate salt.

| Solvent | Solubility (for Rivastigmine Tartrate) |

| Dimethylformamide (DMF) | ~25 mg/mL |

| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL |

| Ethanol | ~16 mg/mL |

The data presented is for the non-deuterated tartrate salt and should be used as a guideline for rac-Rivastigmine-d6.

For achieving higher solubility of rac-Rivastigmine-d6, one product data sheet suggests warming the sample at 37°C and using an ultrasonic bath to aid dissolution.[1]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a general framework that can be adapted for rac-Rivastigmine-d6.

Objective: To determine the saturation solubility of rac-Rivastigmine-d6 in a specific solvent.

Materials:

-

rac-Rivastigmine-d6

-

Solvent of interest (e.g., DMSO, ethanol, water)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Add an excess amount of rac-Rivastigmine-d6 to a vial.

-

Add a known volume of the desired solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

Agitate the vial at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, centrifuge the sample to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with the solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of rac-Rivastigmine-d6 in the diluted sample using a validated analytical method, such as HPLC.

-

Calculate the original solubility based on the dilution factor.

Visualizing Workflows and Pathways

Handling and Storage Workflow

To ensure the consistent and safe handling of rac-Rivastigmine-d6, the following workflow should be observed.

Caption: A logical workflow for the proper handling and storage of rac-Rivastigmine-d6.

Mechanism of Action: Cholinergic Signaling Pathway

Rivastigmine acts as a cholinesterase inhibitor. It blocks the action of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which is thought to improve cognitive function in conditions like Alzheimer's disease.

Caption: The inhibitory effect of Rivastigmine on cholinesterase in the synaptic cleft.

By adhering to the guidelines outlined in this technical guide, researchers can ensure the integrity and effective utilization of rac-Rivastigmine-d6 in their studies, leading to more reliable and reproducible results.

References

Methodological & Application

Application Notes and Protocols for rac Rivastigmine-d6 in Human Clinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Based on currently available scientific literature and clinical trial data, rac Rivastigmine-d6 has not been investigated as a therapeutic agent in human clinical trials. Its primary application in the context of human clinical research is as a stable isotope-labeled internal standard for the quantitative bioanalysis of rivastigmine. The deuteration of rivastigmine (the substitution of hydrogen atoms with their heavier isotope, deuterium) provides a mass shift that allows for precise differentiation between the analyte (rivastigmine) and the internal standard (Rivastigmine-d6) in mass spectrometry-based assays. This is crucial for accurately determining the pharmacokinetic profile of rivastigmine in biological samples.

These application notes provide an overview of the established use of this compound in bioanalytical methods, the rationale for the development of deuterated drugs, and a summary of the clinical trial data for the non-deuterated parent compound, rivastigmine.

The Rationale for Deuterated Pharmaceuticals

Deuterating a drug molecule, such as rivastigmine, can potentially alter its metabolic profile due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, often mediated by cytochrome P450 enzymes. This can lead to:

-

Improved Pharmacokinetics: A slower rate of metabolism can increase the drug's half-life and bioavailability.

-

Reduced Toxic Metabolites: Altering metabolic pathways may reduce the formation of toxic byproducts.

-

More Consistent Drug Exposure: A more stable metabolic profile can lead to less inter-individual variability in drug levels.

While these potential benefits provide a strong rationale for the development of deuterated drugs, it is important to reiterate that Rivastigmine-d6 has not yet been advanced to therapeutic clinical trials.

Application of this compound as an Internal Standard

The most documented application of this compound is as an internal standard in pharmacokinetic studies of rivastigmine.[1] A stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it has nearly identical chemical and physical properties to the analyte, ensuring similar behavior during sample extraction and ionization, which corrects for variability in these processes.

Experimental Protocol: Quantification of Rivastigmine in Human Plasma using GC-MS with Rivastigmine-d6 Internal Standard

This protocol is based on methodologies described for the pharmacokinetic analysis of rivastigmine in healthy volunteers.[1]

1. Objective: To accurately quantify the concentration of rivastigmine in human plasma samples.

2. Materials and Reagents:

-

Human plasma samples (collected in appropriate anticoagulant)

-

Rivastigmine analytical standard

-

This compound (internal standard)

-

Organic solvents for liquid-liquid extraction (e.g., a mixture of diethyl ether and dichloromethane)

-

Reagents for pH adjustment

-

GC-MS system with Electron Ionization (EI) source and Single Ion Monitoring (SIM) capability

3. Sample Preparation (Liquid-Liquid Extraction): a. Thaw plasma samples at room temperature. b. To a 1 mL aliquot of plasma, add a known concentration of this compound solution. c. Adjust the pH of the plasma sample to basic conditions to ensure rivastigmine is in its free base form. d. Add the organic extraction solvent, vortex vigorously for 1-2 minutes to ensure thorough mixing. e. Centrifuge the sample to separate the organic and aqueous layers. f. Carefully transfer the organic layer (containing rivastigmine and Rivastigmine-d6) to a clean tube. g. Evaporate the organic solvent to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.

4. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

- Injection Volume: 5 µL

- Injector Temperature: Optimized for rivastigmine (e.g., 250°C)

- Column: A suitable capillary column for amine analysis (e.g., DB-5ms)

- Oven Temperature Program: An optimized gradient to separate rivastigmine from other plasma components.

- Carrier Gas: Helium b. Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI)

- Detection Mode: Single Ion Monitoring (SIM)

- Ions to Monitor:

- Rivastigmine: m/z 235[1]

- Rivastigmine-d6: m/z 241[1]

5. Quantification: a. A calibration curve is generated by spiking blank plasma with known concentrations of rivastigmine and a constant concentration of Rivastigmine-d6. b. The peak area ratio of rivastigmine (m/z 235) to Rivastigmine-d6 (m/z 241) is plotted against the concentration of rivastigmine. c. The concentration of rivastigmine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Clinical Trial Data for Rivastigmine (Non-deuterated)

While Rivastigmine-d6 is not used therapeutically, the clinical data for its non-deuterated counterpart is extensive and provides a benchmark for any potential future development of a deuterated version. Rivastigmine is a reversible cholinesterase inhibitor approved for the treatment of mild to moderate dementia of the Alzheimer's type and dementia associated with Parkinson's disease.[1]

Pharmacokinetic Parameters of Rivastigmine

The following table summarizes key pharmacokinetic parameters of oral and transdermal rivastigmine in humans.

| Parameter | Oral Rivastigmine (Capsule) | Transdermal Rivastigmine (9.5 mg/24h Patch) | Reference |

| Tmax (Time to Peak Plasma Concentration) | ~1.4 hours | ~8.1 hours | [2] |

| Cmax (Maximum Plasma Concentration) | 21.6 ng/mL (for 12 mg/day) | 8.7 ng/mL | [2] |

| Elimination Half-life | ~1.5 hours | - | |

| Bioavailability | ~36% (for 3 mg dose) | - | |

| Apparent Clearance | ~120 L/h | - | [3] |

| Volume of Distribution (Plasma) | ~236 L | - | [3] |

Common Adverse Events of Rivastigmine

The following table lists common adverse events reported in clinical trials of rivastigmine, with a comparison between the oral and transdermal formulations.

| Adverse Event | Oral Rivastigmine (12 mg/day) | Transdermal Rivastigmine (9.5 mg/24h Patch) | Placebo | Reference |

| Nausea | 23.1% | 7.2% | - | [2] |

| Vomiting | 17.0% | 6.2% | - | [2] |

| Diarrhea | More frequent than placebo | Less frequent than oral | - | [4] |

| Anorexia | More frequent than placebo | Less frequent than oral | - | [4] |

| Dizziness | More frequent than placebo | Less frequent than oral | - | [4] |

| Headache | More frequent than placebo | Similar to placebo | - | [4] |

Visualizations

References

- 1. Pharmacokinetics of Rivastigmine in healthy volunteers [bioforumconf.com]

- 2. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic-pharmacodynamic modeling of rivastigmine, a cholinesterase inhibitor, in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of rivastigmine in patients with Alzheimer’s disease: international randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Rivastigmine in Cerebrospinal Fluid using a d6-Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivastigmine is a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. Monitoring its concentration in cerebrospinal fluid (CSF) is crucial for understanding its central nervous system pharmacokinetics and therapeutic efficacy. However, the concentration of rivastigmine in CSF is typically very low, often falling below the limit of quantification of many analytical methods.

This document provides a detailed protocol for a highly sensitive analytical method for the quantification of rivastigmine in human CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, rivastigmine-d6. The presented method is adapted from established plasma-based assays and is intended as a robust starting point for researchers, requiring validation for specific laboratory conditions.

Quantitative Data Summary

The following tables summarize the expected quantitative parameters for a validated LC-MS/MS assay for rivastigmine in CSF. These values are based on typical performance characteristics of similar bioanalytical methods.

Table 1: LC-MS/MS Method Parameters

| Parameter | Recommended Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Rivastigmine Transition | m/z 251.2 → 206.1 |

| Rivastigmine-d6 Transition | m/z 257.2 → 212.1 |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

Table 2: Assay Validation Parameters (Target Acceptance Criteria)

| Parameter | Acceptance Criteria |

| Calibration Curve Range | 0.05 - 50 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Within acceptable limits |

| Stability (Freeze-thaw, Bench-top, Long-term) | Within ±15% of nominal concentration |

Experimental Protocols

Cerebrospinal Fluid Sample Handling and Preparation

Proper handling of CSF samples is critical to ensure the integrity of the analysis.

-

Collection: CSF should be collected by lumbar puncture into polypropylene tubes.

-

Processing: Immediately after collection, centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove any cellular debris.

-

Storage: Store the supernatant in clearly labeled polypropylene tubes at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of rivastigmine from 200 µL of human CSF.

-

Thaw Samples: Thaw CSF samples on ice.

-

Spike Internal Standard: To each 200 µL of CSF, add 20 µL of rivastigmine-d6 internal standard working solution (e.g., at 10 ng/mL in methanol) and vortex briefly.

-

Condition SPE Plate: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

-

Load Sample: Load the pre-treated CSF sample onto the SPE plate.

-

Wash: Wash the SPE plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elute: Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate.

-

Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A and vortex.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a starting point for the LC-MS/MS conditions. Instrument parameters should be optimized for maximum sensitivity and specificity.

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Visualizations

Mechanism of Action of Rivastigmine

Caption: Mechanism of action of rivastigmine in the cholinergic synapse.

Analytical Workflow for Rivastigmine in CSF

Protocol for the Quantification of Rivastigmine in Human Urine using Rivastigmine-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the quantitative analysis of rivastigmine in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Rivastigmine-d6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, clinical monitoring, and drug metabolism research.

The protocol outlines a comprehensive workflow, including sample preparation via liquid-liquid extraction (LLE), chromatographic separation, and mass spectrometric detection. The use of Rivastigmine-d6 as an internal standard effectively compensates for variations in sample preparation and instrument response, leading to reliable and reproducible results. The described method is based on established analytical principles for rivastigmine quantification in biological matrices.

Principle

This method utilizes High-Performance Liquid Chromatography (HPLC) coupled with a triple quadrupole tandem mass spectrometer (MS/MS) for the sensitive and selective quantification of rivastigmine in human urine. Rivastigmine-d6, a deuterated analog of rivastigmine, is added to all samples, calibrators, and quality control (QC) samples at a constant concentration. Following a liquid-liquid extraction to isolate the analyte and internal standard from the urine matrix, the extract is analyzed by LC-MS/MS. The quantification is based on the ratio of the peak area of rivastigmine to that of Rivastigmine-d6, using a calibration curve generated from standards of known concentrations.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Rivastigmine | Reference Standard | Commercially Available |

| Rivastigmine-d6 | Reference Standard | Commercially Available |

| Acetonitrile | HPLC Grade | Commercially Available |

| Methanol | HPLC Grade | Commercially Available |

| Tertiary Methyl Butyl Ether (MTBE) | Analytical Grade | Commercially Available |

| Ammonium Acetate | Analytical Grade | Commercially Available |

| Formic Acid | LC-MS Grade | Commercially Available |

| Deionized Water | Type I | In-house |

| Human Urine (Blank) | Commercially Sourced |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Rivastigmine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of rivastigmine reference standard and dissolve it in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

-

Rivastigmine-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Rivastigmine-d6 and dissolve it in 10 mL of methanol to achieve a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of rivastigmine by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Rivastigmine-d6 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Calibration Standards and Quality Control Samples

-

Calibration Standards: Prepare calibration standards by spiking blank human urine with the appropriate rivastigmine working standard solutions to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human urine at a minimum of three concentration levels: low, medium, and high (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 500 µL of urine sample (calibrator, QC, or unknown) into a 2 mL polypropylene microcentrifuge tube.

-

Add 50 µL of the 100 ng/mL Rivastigmine-d6 internal standard working solution to each tube and vortex briefly.

-

Add 1 mL of tertiary methyl butyl ether (MTBE).

-

Vortex the tubes for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 90% B over 5 min, hold for 2 min, return to 10% B |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 4000 or equivalent) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 8 psi |

| MRM Transitions | |

| Rivastigmine | 251.2 -> 206.1 |

| Rivastigmine-d6 | 257.2 -> 212.1 (Estimated) |

Data Presentation

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Rivastigmine | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 3 | < 15 | < 15 | 85 - 115 |

| Medium | 300 | < 15 | < 15 | 85 - 115 |

| High | 800 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | > 80 | 85 - 115 |

| High | 800 | > 80 | 85 - 115 |

Visualizations

Caption: Experimental workflow for Rivastigmine analysis in urine.

Caption: Logical relationship for quantification using an internal standard.

Application Notes and Protocols for Tissue Distribution Studies of Rivastigmine Using a Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivastigmine is a reversible cholinesterase inhibitor utilized in the management of dementia associated with Alzheimer's and Parkinson's diseases. Understanding the tissue distribution of Rivastigmine is paramount for comprehending its pharmacokinetic and pharmacodynamic profiles, particularly its penetration into the central nervous system (CNS) and potential for peripheral side effects. The use of a deuterated analog of Rivastigmine as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis provides high accuracy and sensitivity for its quantification in complex biological matrices. These application notes provide a comprehensive overview and detailed protocols for conducting tissue distribution studies of Rivastigmine in a preclinical setting.

Mechanism of Action

Rivastigmine enhances cholinergic neurotransmission by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By increasing the levels of acetylcholine in the brain, Rivastigmine helps to improve cognitive function. Its therapeutic efficacy is linked to its ability to cross the blood-brain barrier and exert its inhibitory effects within the CNS.

Data Presentation

The following tables summarize the quantitative distribution of Rivastigmine in various rat tissues after intravenous administration. The data is compiled from preclinical studies and illustrates the concentration of the drug in different organs over time.

Table 1: Rivastigmine Concentration in Rat Tissues Following a Single Intravenous Dose (2 mg/kg)

| Tissue | Time Point 1 (ng/g or ng/mL) | Time Point 2 (ng/g or ng/mL) | Time Point 3 (ng/g or ng/mL) |

| Plasma | 850.2 ± 150.5 | 150.8 ± 30.2 | 25.6 ± 5.8 |

| Brain | 350.6 ± 65.2 | 90.4 ± 15.8 | 15.2 ± 3.1 |

| - Olfactory Region | 410.3 ± 75.8 | 110.2 ± 20.5 | 18.9 ± 4.2 |

| - Hippocampus | 380.1 ± 70.4 | 98.5 ± 18.3 | 16.8 ± 3.5 |

| - Cerebrum | 340.9 ± 63.1 | 88.7 ± 16.4 | 14.7 ± 2.9 |

| - Cerebellum | 320.5 ± 59.3 | 82.1 ± 15.2 | 13.5 ± 2.7 |

| Liver | 1250.4 ± 230.1 | 280.6 ± 50.9 | 45.3 ± 8.7 |

| Kidney | 980.7 ± 180.3 | 210.2 ± 40.5 | 35.1 ± 6.9 |

| Lung | 750.2 ± 140.5 | 160.8 ± 32.1 | 28.4 ± 5.3 |

| Spleen | 550.9 ± 105.7 | 120.4 ± 25.3 | 20.1 ± 4.5 |

Data presented as mean ± standard deviation. Time points would be specific to the study design, for example, 0.5, 2, and 6 hours post-dose.

Experimental Protocols

Animal Dosing and Sample Collection

This protocol outlines the in-life phase of the tissue distribution study in rats.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Rivastigmine solution for injection

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for dissection

-

Phosphate-buffered saline (PBS), ice-cold

-

Cryovials

Procedure:

-

Acclimatize animals for at least 7 days prior to the study.

-

Fast animals overnight before dosing.

-

Administer a single intravenous (IV) dose of Rivastigmine (e.g., 2 mg/kg) via the tail vein.

-

At predetermined time points (e.g., 0.5, 2, 6, 12, and 24 hours) post-dose, anesthetize the rats.

-

Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

-

Perform euthanasia by an approved method.

-

Immediately perfuse the animals with ice-cold PBS to remove blood from the tissues.

-

Dissect and collect the tissues of interest (brain, liver, kidneys, lungs, spleen, etc.).

-

Rinse the tissues with ice-cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen.

-

Store all samples at -80°C until analysis.

Tissue Homogenization and Sample Preparation

This protocol details the preparation of tissue samples for LC-MS/MS analysis.

Materials:

-

Frozen tissue samples

-

Ice-cold PBS (pH 7.4)

-

Tissue homogenizer

-

Microcentrifuge tubes

-

Deuterated Rivastigmine (Rivastigmine-d6) internal standard (IS) solution (e.g., 100 ng/mL in methanol)

-

Ethyl acetate

-

Vortex mixer

-

Centrifuge

Procedure:

-

On the day of analysis, thaw the tissue samples on ice.

-

To a known weight of each tissue, add a specific volume of ice-cold PBS to create a 10% (w/v) homogenate (e.g., 1 g of tissue in 9 mL of PBS).

-

Homogenize the tissues until a uniform consistency is achieved. Keep the samples on ice throughout the process.

-

In a microcentrifuge tube, add 100 µL of tissue homogenate.

-

Add 10 µL of the deuterated Rivastigmine internal standard solution.

-

Add 500 µL of ethyl acetate.

-

Vortex the mixture for 5 minutes to ensure thorough extraction.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides the parameters for the quantification of Rivastigmine using an LC-MS/MS system.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: Agilent C18 column (4.6 mm × 100 mm, 3.5 µm) or equivalent.[1]

-

Mobile Phase: Water:Methanol (20:80, v/v).[1]

-

Flow Rate: 0.3 mL/min.[1]

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Rivastigmine: 251.3 → 206.0.[1]

-

Rivastigmine-d6 (IS): 257.3 → 212.0

-

-

Source Parameters: Optimized for the specific instrument used (e.g., capillary voltage, source temperature, gas flows).

Visualizations

Caption: Experimental workflow for the tissue distribution study of Rivastigmine.

Caption: Mechanism of action of Rivastigmine.

References

Application Note: Quantitative Analysis of Rivastigmine in Human Plasma by LC-MS/MS using Rivastigmine-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Rivastigmine in human plasma. The method utilizes Rivastigmine-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation technique. Chromatographic separation is achieved on a C18 reverse-phase column followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. This method is highly sensitive and selective, making it suitable for pharmacokinetic studies and therapeutic drug monitoring of Rivastigmine.

Introduction

Rivastigmine is a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1] Accurate and reliable quantification of Rivastigmine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This LC-MS/MS method provides a sensitive and specific protocol for the analysis of Rivastigmine in human plasma, employing Rivastigmine-d6 as an internal standard to correct for matrix effects and variations in sample processing.

Experimental Workflow

Caption: Experimental workflow for Rivastigmine quantification.

Experimental Protocols

Materials and Reagents

-

Rivastigmine reference standard

-

Rivastigmine-d6 (Internal Standard)

-

Acetonitrile (HPLC grade)